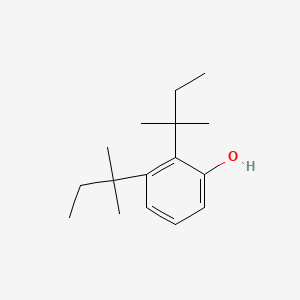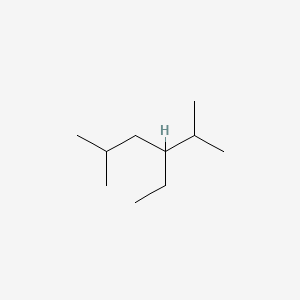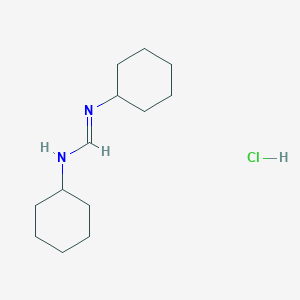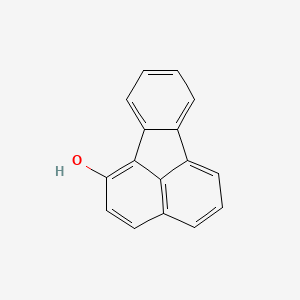
1-(Hydroxymethyl)-5-oxo-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Hydroxymethyl)-5-oxo-L-proline is an organic compound that belongs to the class of amino acids. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the nitrogen atom of the proline ring, and a keto group (C=O) at the fifth position. This unique structure imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-5-oxo-L-proline typically involves the hydroxymethylation of L-proline. One common method is the reaction of L-proline with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(Hydroxymethyl)-5-oxo-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(Carboxymethyl)-5-oxo-L-proline.
Reduction: 1-(Hydroxymethyl)-5-hydroxy-L-proline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Hydroxymethyl)-5-oxo-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in protein folding and stability, as well as its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as fibrosis and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1-(Hydroxymethyl)-5-oxo-L-proline involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The keto group can participate in redox reactions, influencing cellular metabolism. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression.
類似化合物との比較
Similar Compounds
1-(Hydroxymethyl)-5-hydroxy-L-proline: Similar structure but with an additional hydroxyl group.
1-(Carboxymethyl)-5-oxo-L-proline: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
5-Oxo-L-proline: Lacks the hydroxymethyl group.
Uniqueness
1-(Hydroxymethyl)-5-oxo-L-proline is unique due to the presence of both a hydroxymethyl and a keto group, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in research and industry.
特性
CAS番号 |
55525-34-3 |
|---|---|
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
(2S)-1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-3-7-4(6(10)11)1-2-5(7)9/h4,8H,1-3H2,(H,10,11)/t4-/m0/s1 |
InChIキー |
ADXZNWSXVJABKX-BYPYZUCNSA-N |
異性体SMILES |
C1CC(=O)N([C@@H]1C(=O)O)CO |
正規SMILES |
C1CC(=O)N(C1C(=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


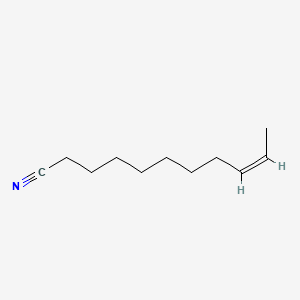
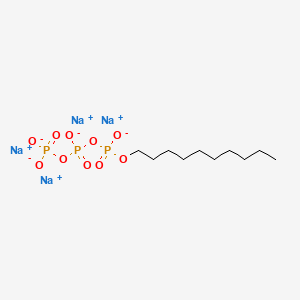
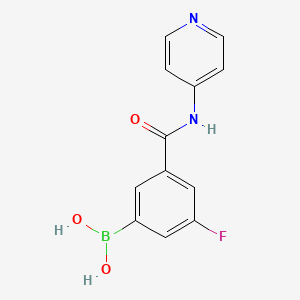
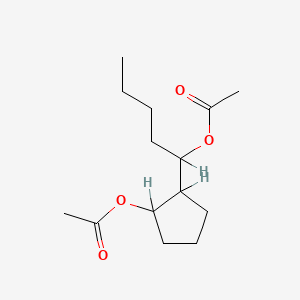
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide](/img/structure/B12647712.png)

